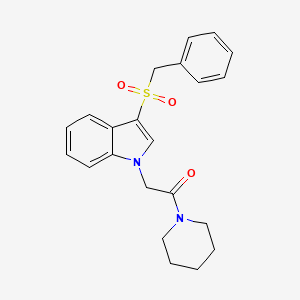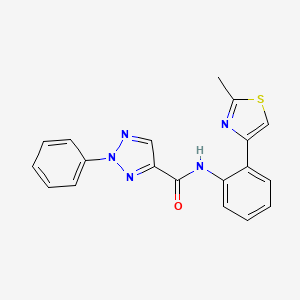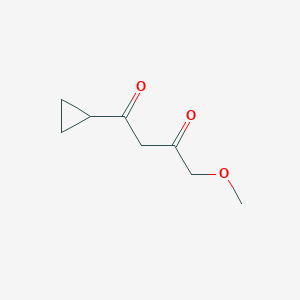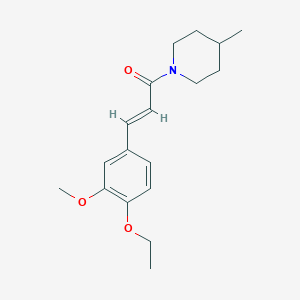
2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EF-1502 and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Studies
Researchers have explored the synthesis of novel compounds with potential biological activities, including those related to 2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide derivatives. For instance, the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives demonstrated the methodological advancements in obtaining compounds with potential pharmacological significance (Bhambi et al., 2010).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been investigated for antimicrobial and anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Polymorphism Studies
Polymorphism, crucial for understanding a compound's physical and chemical properties, has been a subject of study for related compounds. Research on Linezolid, which shares a structural resemblance, provided insights into the importance of polymorphic forms in pharmaceutical applications, thereby indicating the potential research interest in the polymorphism of 2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide derivatives (Maccaroni et al., 2008).
Radiosynthesis for PET Imaging
The compound's framework has been utilized in the development of selective radioligands for imaging, such as in the synthesis of [18F]PBR111 for positron emission tomography (PET) imaging. This application demonstrates the compound's utility in advancing diagnostic imaging techniques, particularly for investigating translocator proteins (Dollé et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of derivatives has contributed to a deeper understanding of molecular interactions and stability, which is vital for drug design and development processes. Studies on (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have shed light on the structural intricacies and potential reactivity of compounds within this class (Galushchinskiy et al., 2017).
Comparative Metabolism Studies
Investigating the metabolism of related chloroacetamide herbicides in human and rat liver microsomes has provided essential insights into their biotransformation, toxicity, and environmental impact. Such studies underline the importance of understanding the metabolic pathways and potential health risks associated with exposure to these compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-11-15(21)19-10-14(20-7-6-18-16(20)22)9-12-4-3-5-13(17)8-12/h3-5,8,14H,2,6-7,9-11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZSKNKWIFWAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2725938.png)
![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)


![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)


![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)